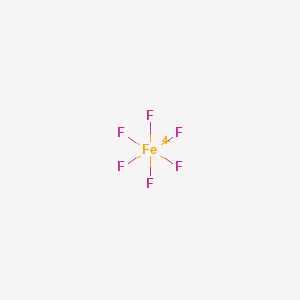

Hexafluoroferrate(4-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluoroferrate(4-) is an iron coordination entity and a perfluorometallate anion.

Scientific Research Applications

Semiconductor Manufacturing

Hexafluoro-1,3 butadiene (C4F6) is explored as a potential etching gas for semiconductor manufacturing. It has a lower global warming potential compared to commonly used fluorocarbon gases like CF4 and c-C4F8. The study reported ion energy distributions and optical measurements in high-density, inductively coupled C4F6 discharges, which are critical for semiconductor etching processes (E. Benck, A. Goyette, Yicheng Wang, 2003).

Environmental Science

The electrochemical oxidation of Hexafluoropropylene oxide dimer acid (GenX) was examined. This perfluoroalkyl ether carboxylic acid (PFECA) is found in watersheds worldwide, with few processes able to break its persistent carbon-fluorine bonds. The study provided insights into efficient treatment trains with nanofiltration for removing GenX from contaminated water (Nasim E. Pica et al., 2019).

Electrical Insulation and Plasma Applications

Hexafluoro-2-butyne (C4F6) was investigated as an eco-friendly alternative gas in plasma, refrigerants, and electrical insulation applications. The study detailed the mechanisms of reactions of C4F6 with OH/O2, offering insights into its application in these fields (Xiaoyi Hu et al., 2022).

Emergency Decontamination

Hexafluorine, a compound for decontaminating hydrofluoric acid (HF) eye and skin splashes, was evaluated. Its efficacy in emergent decontamination scenarios, particularly in a metallurgy facility, demonstrated its importance in occupational safety (L. Mathieu et al., 2001).

Energy Storage

Lithium salts such as lithium hexafluorophosphate (LiPF6) were reviewed for their critical role in advanced lithium batteries like Li-metal, Li-O2, and Li-S. The study discussed the suitability of Li-salts in different battery types, emphasizing their importance in the viability of next-generation batteries (R. Younesi et al., 2015).

Photomagnetism

The photochromism and photomagnetism of 3d-4f hexacyanoferrates were studied at room temperature, offering new avenues in optical switches and memories. This study represented a significant step in developing inorganic-organic hybrid photochromic materials (L. Cai et al., 2015).

properties

Molecular Formula |

F6Fe-4 |

|---|---|

Molecular Weight |

169.84 g/mol |

IUPAC Name |

hexafluoroiron(4-) |

InChI |

InChI=1S/6FH.Fe/h6*1H;/q;;;;;;+2/p-6 |

InChI Key |

DDVGVXFXDUQIAH-UHFFFAOYSA-H |

SMILES |

F[Fe-4](F)(F)(F)(F)F |

Canonical SMILES |

F[Fe-4](F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

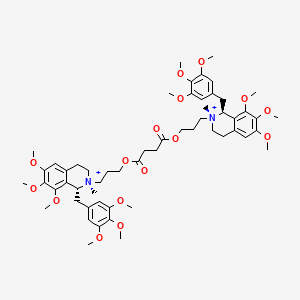

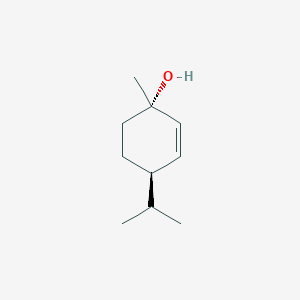

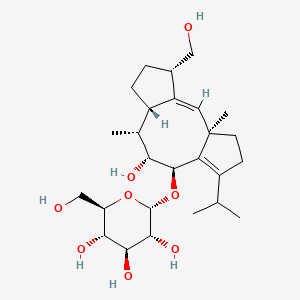

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)